molecular formula C15H20O B14061489 2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 2055840-37-2

2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Katalognummer: B14061489
CAS-Nummer: 2055840-37-2
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: AJMZLTWWJYOVOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound characterized by its unique structure, which includes a benzoannulene core with an isobutyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the reaction of isobutyl ketone with a suitable aromatic compound under acidic or basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one
  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
  • 2-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one

Comparison: Compared to these similar compounds, 2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its isobutyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

2055840-37-2

Molekularformel

C15H20O

Molekulargewicht

216.32 g/mol

IUPAC-Name

2-(2-methylpropyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C15H20O/c1-11(2)9-12-7-8-14-13(10-12)5-3-4-6-15(14)16/h7-8,10-11H,3-6,9H2,1-2H3

InChI-Schlüssel

AJMZLTWWJYOVOG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CC2=C(C=C1)C(=O)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.